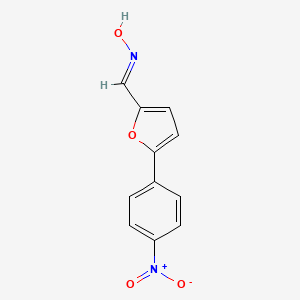

5-(4-Nitrophenyl)-2-furaldehyde oxime

Descripción general

Descripción

5-(4-Nitrophenyl)-2-furaldehyde oxime is a chemical compound with the linear formula C11H8N2O4 . It is a part of a collection of rare and unique chemicals provided by Sigma-Aldrich for early discovery researchers .

Synthesis Analysis

The synthesis of 5-(4-Nitrophenyl)-2-furaldehyde oxime can be achieved through the Beckmann rearrangement . The first step in the process is the formation of an oxime from the aldehyde or ketone . This is followed by the conversion of the oxime oxygen to a good leaving group, and then heating . The Beckmann rearrangement is a reaction of oximes that can result in either amides or nitriles, depending on the starting material .Molecular Structure Analysis

The molecular structure of 5-(4-Nitrophenyl)-2-furaldehyde oxime is represented by the linear formula C11H8N2O4 . The molecular weight of the compound is 232.197 .Chemical Reactions Analysis

The Beckmann rearrangement is a key chemical reaction involved in the formation of 5-(4-Nitrophenyl)-2-furaldehyde oxime . This rearrangement involves the conversion of the oxime oxygen to a good leaving group, followed by heat, which results in an alkyl (or hydride) shift, breaking the weak N-O bond . The second step involves trapping of the carbon with water (forming an amide) or, if a hydride shift occurred, deprotonation of nitrogen to give a nitrile .Physical And Chemical Properties Analysis

The thermodynamic properties of 5-(4-Nitrophenyl)-2-furaldehyde oxime were determined by the Knudsen effusion method . The standard enthalpies of sublimation of the compound were calculated at 298.15 K . The standard molar formation enthalpies of the compound in the crystalline state at 298.15 K were determined indirectly from the corresponding standard molar combustion enthalpy .Aplicaciones Científicas De Investigación

Thermodynamic Properties

- Thermodynamic Analysis: The thermodynamic properties of 5-(nitrophenyl)-2-furaldehyde oximes, including their sublimation enthalpies and formation enthalpies, are crucial for optimizing synthesis and application processes. Such properties are determined using methods like the Knudsen effusion method and combustion bomb calorimetry (Dibrivnyi et al., 2019).

Molecular Structure and Activity Relationships

- Stereochemistry and Antimicrobial Activity: The stereochemistry of some derivatives, including 5-nitro-2-furaldehyde oximes and hydrazones, and their relationship with antimicrobial activity, has been studied using NMR techniques (Howarth, Hoyle, & Wakefield, 1969).

Synthesis and Biological Activities

- Synthesis of Derivatives: Research has been conducted on the synthesis of 3-methyl-5-nitrofuran derivatives, including 3-methyl-5-nitro-2-furaldehyde oxime, to explore their biological activities (Lu, Zhang, Yan, & Lei, 1984).

DNA Interactions and Antioxidative Activities

- Metal Complexes and DNA Interaction: Mn(II), Co(II), Ni(II), Cu(II), and Zn(II) complexes with azo-oxime ligands, including 2-hydroxy-5-[(E)-(4-nitrophenyl) diazenyl] benzaldehyde oxime, have been synthesized and characterized for their DNA binding abilities, antioxidative activities, and potential as anticancer drugs (Ayvaz et al., 2017).

Reactivity and Stability

- Reactivity in Solutions: The reactivity of 5-nitro-2-furaldehyde (NFA) in different pH conditions reveals insights into its chemical transformations and potential applications (Cisak, Rzeszowska-Modzelewska, & Brzezińska, 2001).

- Vibrational Spectra and Molecular Structure: The conformational stability, vibrational spectra, and molecular structure of 5-nitro-2-furaldehyde oxime are analyzed using DFT calculations, providing insights into its chemical behavior and potential applications (Arivazhagan, Jeyavijayan, & Geethapriya, 2013).

Fungistatic Action

- Fungistatic Properties: Some nitrofuran derivatives, including 5-nitro-2-furaldehyde oxime, have been studied for their fungistatic action, demonstrating significant activity against a range of fungi (Ward, Prytherch, & Cramer, 1948).

Mecanismo De Acción

Target of Action

The primary targets of 5-(4-Nitrophenyl)-2-furaldehyde oxime are acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These enzymes play a crucial role in the nervous system by breaking down acetylcholine, a neurotransmitter involved in muscle contraction and other functions .

Mode of Action

5-(4-Nitrophenyl)-2-furaldehyde oxime interacts with its targets (AChE and BChE) by reactivating these enzymes when they are inhibited by organophosphorus compounds . This is achieved by increasing the nucleophilicity of the oxime, allowing it to effectively remove the inhibitory organophosphorus group from the enzyme .

Biochemical Pathways

The action of 5-(4-Nitrophenyl)-2-furaldehyde oxime primarily affects the cholinergic pathway. By reactivating AChE and BChE, the compound prevents the accumulation of acetylcholine in the synaptic cleft, thereby preventing continuous stimulation of cholinergic receptors . This helps to maintain the normal function of the nervous system.

Pharmacokinetics

Similar compounds have been shown to have good bioavailability and can distribute effectively in the body .

Result of Action

The result of the action of 5-(4-Nitrophenyl)-2-furaldehyde oxime is the restoration of normal cholinergic function. By reactivating AChE and BChE, the compound prevents the symptoms associated with excessive acetylcholine, such as chest pain, convulsions, paralysis, impaired ventilation, coma, and even death .

Action Environment

The action of 5-(4-Nitrophenyl)-2-furaldehyde oxime can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s reactivation ability . Moreover, the compound’s stability may be affected by the presence of other substances in the environment .

Direcciones Futuras

Determining the thermodynamic properties for these compounds will contribute to solving practical problems pertaining to optimization processes of their synthesis, purification, and application . It will also provide a more thorough insight regarding the theoretical knowledge of their nature and are necessary for the application of the Benson group-contribution correlation for calculation .

Propiedades

IUPAC Name |

(NE)-N-[[5-(4-nitrophenyl)furan-2-yl]methylidene]hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O4/c14-12-7-10-5-6-11(17-10)8-1-3-9(4-2-8)13(15)16/h1-7,14H/b12-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPAWHLYTSAIGMS-KPKJPENVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(O2)C=NO)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C2=CC=C(O2)/C=N/O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401328176 | |

| Record name | (NE)-N-[[5-(4-nitrophenyl)furan-2-yl]methylidene]hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401328176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26659073 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

5-(4-Nitrophenyl)-2-furaldehyde oxime | |

CAS RN |

19934-32-8 | |

| Record name | (NE)-N-[[5-(4-nitrophenyl)furan-2-yl]methylidene]hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401328176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2448427.png)

![1-(5-chloro-2-methoxyphenyl)-4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2448430.png)

![3-(2-((3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl)oxy)ethyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2448440.png)

![2-Chloro-N-[[3-(1-cyanopropoxy)phenyl]methyl]acetamide](/img/structure/B2448441.png)

![2-[[4-[6-(4-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-5-(trifluoromethyl)-1,3,4-oxadiazole](/img/structure/B2448443.png)

![8-{2-[(4-fluorophenyl)methoxy]phenyl}-1,3,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2448445.png)